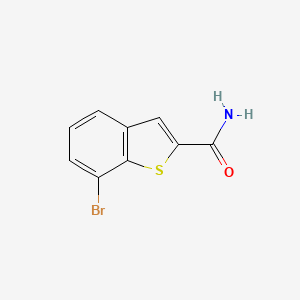

7-Bromo-1-benzothiophene-2-carboxamide

Description

Structural Overview and IUPAC Nomenclature

7-Bromo-1-benzothiophene-2-carboxamide possesses a distinctive molecular architecture that combines the fundamental benzothiophene scaffold with specific functional group modifications. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, designating the bromine substituent at the 7-position of the benzothiophene ring system and the carboxamide group at the 2-position. This precise nomenclature reflects the compound's structural complexity and provides unambiguous identification for synthetic and analytical purposes.

The molecular formula of 7-Bromo-1-benzothiophene-2-carboxamide is C₉H₆BrNOS, with a molecular weight of 256.12 grams per mole. The compound's structure features a bicyclic benzothiophene core, where a benzene ring is fused to a thiophene ring at the 4,5-positions, creating a planar aromatic system with enhanced electronic properties. The bromine atom at position 7 introduces significant electronic and steric effects that influence the compound's reactivity and biological activity. Meanwhile, the carboxamide functional group at position 2 provides sites for hydrogen bonding and potential metabolic transformations.

The canonical Simplified Molecular Input Line Entry System representation of this compound is NC(=O)c1cc2cccc(Br)c2s1, which encodes the complete structural information in a standardized format. The International Chemical Identifier string InChI=1S/C9H6BrNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12) provides additional structural verification and computational accessibility. These molecular descriptors enable precise identification and facilitate computational studies of structure-activity relationships.

Historical Development in Heterocyclic Chemistry

The development of benzothiophene chemistry traces its origins to early heterocyclic research in the 19th century, when scientists first began systematically exploring sulfur-containing aromatic compounds. The foundational work in heterocyclic chemistry began with significant milestones including Brugnatelli's synthesis of alloxan from uric acid in 1818 and Dobereiner's production of furfural from starch treatment with sulfuric acid in 1832. These early discoveries established the groundwork for understanding heterocyclic compounds as a distinct class of organic molecules with unique properties and potential applications.

Benzothiophene itself emerged as a compound of interest due to its natural occurrence in petroleum-related deposits such as lignite tar, which provided early access to this heterocyclic system for chemical investigation. The recognition that benzothiophene could serve as a versatile synthetic intermediate led to the development of numerous substituted derivatives, including halogenated variants and carboxamide-containing compounds. The systematic exploration of substitution patterns on the benzothiophene core revealed that modifications at specific positions could dramatically alter the compound's properties and biological activities.

The evolution of synthetic methodologies for benzothiophene derivatives has been marked by significant advances in regioselective functionalization techniques. Modern approaches to benzothiophene synthesis include aryne-based cyclization reactions, which have enabled the preparation of complex substituted benzothiophenes that were previously difficult to access. These synthetic developments have been crucial for expanding the chemical space of benzothiophene derivatives and enabling the synthesis of compounds like 7-Bromo-1-benzothiophene-2-carboxamide with precise substitution patterns.

Significance in Medicinal and Material Chemistry

The significance of 7-Bromo-1-benzothiophene-2-carboxamide and related benzothiophene derivatives in medicinal chemistry stems from their demonstrated biological activities and structural versatility. Benzothiophene compounds have shown remarkable effectiveness in various therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. The benzothiophene scaffold has been incorporated into several Food and Drug Administration-approved drugs, including raloxifene, zileuton, and sertaconazole, demonstrating the clinical relevance of this heterocyclic system.

The anticancer properties of benzothiophene derivatives have been particularly well-documented, with studies showing significant activity against various cancer cell lines. Research has revealed that benzothiophene compounds can exhibit potent cytotoxic effects, with some derivatives demonstrating substantial cell growth inhibitory effects against breast cancer, lung cancer, and liver cancer cell lines. The mechanism of anticancer activity often involves the induction of apoptosis and modulation of key signaling pathways associated with cell proliferation and survival.

In materials chemistry, benzothiophene derivatives have found important applications in organic electronics and optoelectronic devices. The unique electronic properties of benzothiophene compounds make them valuable components in organic field-effect transistors, photodetectors, and organic light-emitting devices. Recent research has demonstrated that benzothiophene-based covalent organic frameworks can achieve high selectivity in electrochemical processes, such as hydrogen peroxide electrosynthesis, highlighting their potential in advanced materials applications.

The structure-activity relationships observed in benzothiophene derivatives indicate that specific substitution patterns can optimize biological and material properties. The positioning of functional groups on the benzothiophene core influences electronic distribution, molecular interactions, and ultimately determines the compound's performance in various applications. This understanding has guided the design of new benzothiophene derivatives with enhanced properties for specific therapeutic or technological applications.

Properties

IUPAC Name |

7-bromo-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLCJXPNMYCPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Benzothiophene Core

Methodology:

The initial step involves selective bromination at the 7-position of benzothiophene. This is typically achieved using electrophilic bromination agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure regioselectivity, often at low temperatures (0–5°C) to prevent over-bromination or formation of undesired isomers.

- Reagents: Bromine or NBS

- Catalyst: Iron(III) bromide (FeBr₃) or similar Lewis acids

- Solvent: Chloroform, dichloromethane, or acetic acid

- Temperature: 0–5°C for selectivity

- Duration: 1–4 hours

Outcome:

Formation of 7-bromo-benzothiophene with high regioselectivity, which serves as the key intermediate for subsequent functionalization.

Introduction of the Carboxamide Group

Methodology:

The carboxamide group at the 2-position can be introduced via direct amidation of the corresponding carboxylic acid derivative or through transformation of the aldehyde precursor. A common approach involves converting the 2-position to a carboxylic acid or ester, followed by amidation using ammonia or primary amines under activating conditions.

Vilsmeier-Haack Formylation:

Used initially to introduce an aldehyde at the 2-position, which can then be oxidized to the acid and converted to the amide.Amidation:

Activation of the acid with coupling reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or amines to produce the carboxamide.

Alternative Synthetic Routes

One-Pot Synthesis:

Recent advances include one-pot procedures where bromination and amidation steps are combined, reducing purification steps and improving overall yields. These methods often employ palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the amino group directly onto the aromatic ring, followed by amidation.

Industrial Scale Synthesis

In industrial settings, continuous flow reactors are employed to enhance safety, control, and scalability. The process involves:

- Continuous bromination with precise temperature control

- In-line purification steps

- Subsequent amidation using optimized reagents and conditions for large-scale production

Data Table: Summary of Preparation Methods

Research Findings and Notes

- Selectivity Control: Reaction temperature and stoichiometry are critical for regioselective bromination, with lower temperatures favoring mono-bromination at the 7-position.

- Reaction Optimization: Use of catalysts like FeBr₃ enhances regioselectivity and yield.

- Functionalization Strategies: The choice of activation reagents influences the efficiency of amidation, with thionyl chloride being a common activating agent.

- Scale-up Considerations: Continuous flow methods improve safety and reproducibility for industrial production, reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atom or modify the carboxamide group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted benzothiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of de-brominated or modified carboxamide derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

7-Bromo-1-benzothiophene-2-carboxamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for modifications that lead to various derivatives, which can exhibit distinct chemical and biological properties.

| Compound | Structural Features | Applications |

|---|---|---|

| 7-Bromo-1-benzothiophene-2-carboxamide | Bromine and carboxamide groups | Drug development, material science |

| 7-Chloro-1-benzothiophene-2-carboxamide | Chlorine instead of bromine | Altered biological activity |

| 5-Bromo-1H-indole-3-carbaldehyde | Indole core | Different biological profiles |

Biological Research

Antimicrobial Properties

Research indicates that derivatives of benzothiophene, including 7-bromo-1-benzothiophene-2-carboxamide, exhibit notable antimicrobial activity. Studies have shown efficacy against pathogens such as Mycobacterium tuberculosis and Acinetobacter baumannii, with some compounds demonstrating over 90% inhibition rates against these bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has shown effectiveness against various cancer cell lines, particularly breast cancer (e.g., MCF-7), with IC50 values indicating potent effects. The mechanism of action involves interactions with biological targets such as enzymes and receptors, which may lead to inhibition or modulation of their activity .

Medicinal Chemistry

Drug Development

7-Bromo-1-benzothiophene-2-carboxamide is being explored as a lead compound for drug development, particularly in treating infectious diseases and cancer. Its derivatives have been investigated for their potential as pharmaceuticals in oncology and neurology .

Mechanism of Action

The compound's mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins. The presence of the bromine atom can enhance binding affinity through halogen bonding, making it a valuable candidate in medicinal chemistry .

Industrial Applications

Material Science

In industrial contexts, 7-bromo-1-benzothiophene-2-carboxamide is utilized in developing new materials and chemical processes. Its unique properties contribute to the production of organic semiconductors and light-emitting diodes (OLEDs), showcasing its versatility beyond traditional pharmaceutical applications.

Case Studies

Several studies have highlighted the biological activities associated with 7-bromo-1-benzothiophene-2-carboxamide:

- Antimicrobial Study : A study demonstrated that derivatives showed significant inhibition against Mycobacterium tuberculosis, indicating potential for further development as antimicrobial agents.

- Anticancer Evaluation : Research focused on the compound's effects on MCF-7 breast cancer cells revealed promising results, suggesting it could be a candidate for further clinical development.

- Pharmacological Interaction Studies : Preliminary investigations into its binding affinity with various biological targets indicated potential therapeutic implications, warranting more extensive research.

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and carboxamide group may play a role in binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

7-Bromo-2-methylbenzo[b]thiophene

- Structure : Benzothiophene core with bromine at the 7-position and a methyl group at the 2-position.

- Molecular Formula: C₉H₇BrS (vs. C₉H₅BrNOS for 7-bromo-1-benzothiophene-2-carboxamide).

- Key Differences: Substituents: Methyl (electron-donating) vs. carboxamide (electron-withdrawing, polar). Applications: The methyl derivative is available in 95% purity (100 mg to 1 g scales), suggesting use in synthetic intermediates .

7-Bromo-1-benzothiophene-2-carbonyl Chloride

- Structure : Benzothiophene with bromine at the 7-position and a carbonyl chloride group at the 2-position.

- Molecular Formula: C₉H₄BrClOS (MW: 275.56 g/mol) vs. C₉H₅BrNOS (estimated MW: ~257.12 g/mol for the carboxamide).

- Key Differences :

- Reactivity : The carbonyl chloride is highly reactive, serving as a precursor for amide formation (e.g., via nucleophilic substitution with amines). The carboxamide derivative is more stable and suited for biological screening.

- Synthetic Utility : The chloride is cataloged with MDL number MFCD28992243, indicating its role in targeted synthesis .

4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxamide

- Structure : Partially hydrogenated benzothiophene ring with a carboxamide group.

- Molecular Formula: C₉H₁₁NOS (MW: 181.26 g/mol).

- Key Differences :

- Aromaticity : The tetrahydro modification reduces aromaticity, increasing ring flexibility. This could alter binding affinity in biological targets compared to the fully aromatic target compound.

- Applications : The hydrogenated variant (MDL: MFCD00460789) may exhibit improved metabolic stability due to reduced π-π stacking interactions .

5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Patent Compound 63b)

- Structure : Indole core with bromine, fluorine, and N-methyl-N-phenyl carboxamide groups.

- Key Differences: Core Heterocycle: Indole (nitrogen-containing) vs. benzothiophene (sulfur-containing). LC/MS data (m/z 386 [M+H]⁺, retention time 3.17 min) highlight its distinct chromatographic behavior compared to benzothiophene analogs .

Research Implications

- Drug Design : The carboxamide group in 7-bromo-1-benzothiophene-2-carboxamide offers hydrogen-bonding sites critical for target binding, contrasting with methyl or halogenated analogs.

- Synthetic Pathways : Derivatives like the carbonyl chloride () enable modular synthesis, while hydrogenated versions (e.g., tetrahydro) explore conformational effects .

- Biological Screening : Structural comparisons with indole-based compounds () suggest divergent pharmacological profiles due to heterocycle differences .

Biological Activity

7-Bromo-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a carboxamide functional group attached to a benzothiophene scaffold. Its molecular formula is C_10H_8BrN_O_2S, with a molecular weight of approximately 241.11 g/mol. The unique structure contributes to its biological activity, influencing its interaction with various biological targets.

Biochemical Interactions

7-Bromo-1-benzothiophene-2-carboxamide exhibits significant interactions with enzymes and proteins, which can lead to either inhibition or activation of their functions. These interactions often involve:

- Hydrogen bonding : Essential for binding to active sites of enzymes.

- Hydrophobic interactions : Contributing to the stability of enzyme-substrate complexes.

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | Formation with enzyme active sites |

| Hydrophobic Interactions | Stabilization of enzyme-substrate complexes |

| Enzyme Modulation | Inhibition or activation of enzymatic functions |

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. It has been shown to alter the expression of genes involved in metabolic processes, affecting protein production and cellular responses.

Key Findings:

- Cell Signaling : Alters pathways that respond to external stimuli.

- Gene Expression : Modulates the expression of specific genes related to metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 7-Bromo-1-benzothiophene-2-carboxamide. It has demonstrated activity against various pathogens, including those responsible for tuberculosis and malaria.

Case Study: Antitubercular Activity

In vitro studies revealed that derivatives similar to 7-Bromo-1-benzothiophene-2-carboxamide exhibit potent activity against Mycobacterium tuberculosis. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) ranging from 0.91 to 2.83 µg/mL against both active and dormant mycobacteria .

Table 2: Antimicrobial Activity Data

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-Bromo-1-benzothiophene-2-carboxamide | M. tuberculosis | 0.91 - 2.83 | |

| Benzothiophene derivative | Plasmodium falciparum | Not specified |

Antiparasitic Activity

Another area of research focuses on the antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. High-throughput screening has identified benzothiophenes as potential candidates for further development .

Table 3: Antiparasitic Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-1-benzothiophene-2-carboxamide, and what intermediates are critical to its preparation?

- Methodological Answer : Synthesis typically involves bromination of a benzothiophene precursor followed by carboxamide functionalization. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Subsequent conversion to the carboxamide may employ coupling agents like EDCI/HOBt with ammonia or a primary amine. Key intermediates include 1-benzothiophene-2-carboxylic acid and its brominated derivatives, as seen in analogous syntheses of brominated heterocycles .

Q. Which analytical techniques are most reliable for confirming the purity and structure of 7-Bromo-1-benzothiophene-2-carboxamide?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substituent positions (e.g., bromine’s deshielding effect at ~7 ppm in H NMR). IR spectroscopy verifies the carboxamide C=O stretch (~1680 cm). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with thresholds >95% for research-grade material .

Q. How should researchers handle and store 7-Bromo-1-benzothiophene-2-carboxamide to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the carboxamide group. Avoid exposure to moisture and light, as brominated aromatics are prone to photodegradation. Stability tests via TLC or HPLC at regular intervals are advised .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing 7-Bromo-1-benzothiophene-2-carboxamide?

- Methodological Answer : Use a factorial design to test variables like temperature (60–120°C), catalyst loading (e.g., Pd(OAc) at 1–5 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can model yield vs. parameters. For example, highlights DoE’s role in minimizing experiments while maximizing data robustness .

Q. What mechanistic insights explain the regioselectivity of bromination in 1-benzothiophene derivatives?

- Methodological Answer : Bromination at the 7-position is governed by electronic and steric factors. Computational studies (DFT) can map electron density, showing higher reactivity at the 7-position due to conjugation with the thiophene sulfur. Experimental validation via competitive reactions with substituted analogs (e.g., methyl groups at adjacent positions) further clarifies steric effects .

Q. How does the bromine substituent influence the carboxamide’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Its electron-withdrawing nature increases the electrophilicity of the adjacent carbon, facilitating transmetalation. Researchers should screen ligands (e.g., XPhos) and bases (KCO vs. CsCO) to enhance coupling efficiency, as demonstrated in related benzothiophene systems .

Q. What strategies mitigate side reactions during the amidation of 7-bromo-1-benzothiophene-2-carboxylic acid?

- Methodological Answer : Activate the carboxylic acid using ClCOEt or HATU to form a reactive mixed anhydride or acyloxyphosphonium intermediate. Use Schlenk techniques to exclude moisture, which can hydrolyze intermediates. Monitor reaction progress via in-situ IR to detect carbonyl intermediate formation .

Contradictions and Resolutions

- vs. 14 : While emphasizes bromination in thiophene systems, suggests methyl substituents may alter reactivity. Researchers should validate conditions for 7-bromo derivatives specifically.

- vs. 13 : focuses on stepwise synthesis, whereas advocates DoE for efficiency. Combining both approaches ensures robust process development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.